molecular formula C7H8N4OS B14671744 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one CAS No. 38759-28-3

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one

Katalognummer: B14671744
CAS-Nummer: 38759-28-3
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: MWWAVCLYIGGVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is a heterocyclic organic compound. It is known for its unique structure, which includes a purine ring substituted with a methyl group at the 9th position and a methylsulfanyl group at the 6th position. This compound has a molecular formula of C7H8N4S and a molecular weight of 180.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one typically involves the alkylation of 6-mercaptopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in cancer cells and viruses. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is unique due to the presence of both a methyl group and a methylsulfanyl group on the purine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

38759-28-3

Molekularformel

C7H8N4OS

Molekulargewicht

196.23 g/mol

IUPAC-Name

9-methyl-6-methylsulfanyl-3H-purin-2-one

InChI

InChI=1S/C7H8N4OS/c1-11-3-8-4-5(11)9-7(12)10-6(4)13-2/h3H,1-2H3,(H,9,10,12)

InChI-Schlüssel

MWWAVCLYIGGVQM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1NC(=O)N=C2SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.